(1S)-1-(1H-imidazol-2-yl)ethan-1-amine dihydrochloride
Overview
Description
(1S)-1-(1H-imidazol-2-yl)ethan-1-amine dihydrochloride is a chemical compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of an ethanamine group attached to the imidazole ring, and it is commonly used in various scientific research applications due to its unique chemical properties.
Scientific Research Applications
(1S)-1-(1H-imidazol-2-yl)ethan-1-amine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Imidazole derivatives are explored for their therapeutic potential in treating various diseases, such as infections and cancer.
Industry: The compound is used in the development of agrochemicals, dyes, and other functional materials.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of imidazole derivatives, including (1S)-1-(1H-imidazol-2-yl)ethan-1-amine dihydrochloride, can be achieved through several methods. One common approach is the Debus-Radziszewski synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde. Another method is the cyclization of amido-nitriles, which can be catalyzed by nickel under mild conditions .
Industrial Production Methods: Industrial production of imidazole derivatives often involves multi-step processes that ensure high yield and purity. These methods typically include the use of catalysts and optimized reaction conditions to facilitate the formation of the imidazole ring and subsequent functionalization .
Chemical Reactions Analysis
Types of Reactions: (1S)-1-(1H-imidazol-2-yl)ethan-1-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazolone derivatives.
Reduction: Reduction reactions can convert imidazole derivatives to imidazolines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethanamine group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like halides, amines, and thiols can be used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions include various substituted imidazoles, imidazolines, and imidazolones, depending on the specific reaction conditions and reagents used .
Mechanism of Action
The mechanism of action of (1S)-1-(1H-imidazol-2-yl)ethan-1-amine dihydrochloride involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions and enzymes, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
1H-imidazole: A simpler imidazole derivative without the ethanamine group.
2-methylimidazole: An imidazole derivative with a methyl group at the 2-position.
Histamine: A biologically active imidazole derivative involved in immune responses.
Uniqueness: (1S)-1-(1H-imidazol-2-yl)ethan-1-amine dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethanamine group allows for additional functionalization and interaction with biological targets, making it a valuable compound in research and industrial applications .
Properties
IUPAC Name |
(1S)-1-(1H-imidazol-2-yl)ethanamine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3.2ClH/c1-4(6)5-7-2-3-8-5;;/h2-4H,6H2,1H3,(H,7,8);2*1H/t4-;;/m0../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIWLRTUEVSNHJT-FHNDMYTFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=CN1)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=NC=CN1)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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